3-(Phenylselanyl)butan-2-one 3-(Phenylselanyl)butan-2-one
Brand Name: Vulcanchem
CAS No.: 72017-05-1
VCID: VC19377591
InChI: InChI=1S/C10H12OSe/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3
SMILES:
Molecular Formula: C10H12OSe
Molecular Weight: 227.17 g/mol

3-(Phenylselanyl)butan-2-one

CAS No.: 72017-05-1

Cat. No.: VC19377591

Molecular Formula: C10H12OSe

Molecular Weight: 227.17 g/mol

* For research use only. Not for human or veterinary use.

3-(Phenylselanyl)butan-2-one - 72017-05-1

Specification

CAS No. 72017-05-1
Molecular Formula C10H12OSe
Molecular Weight 227.17 g/mol
IUPAC Name 3-phenylselanylbutan-2-one
Standard InChI InChI=1S/C10H12OSe/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-7,9H,1-2H3
Standard InChI Key SCZRRQWUEFRNIN-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C)[Se]C1=CC=CC=C1

Introduction

Chemical Structure and Properties

Molecular Architecture

The structure of 3-(Phenylselanyl)butan-2-one consists of a four-carbon chain (butan-2-one) with a ketone group at position 2 and a phenylselanyl moiety at position 3. This arrangement creates a chiral center at the third carbon, leading to potential stereoisomerism. The selenium atom’s electronegativity and polarizability influence the compound’s reactivity, particularly in nucleophilic and radical reactions .

Physical and Spectral Characteristics

3-(Phenylselanyl)butan-2-one is typically a yellow to pale orange liquid at room temperature. Key spectral data derived from analogous compounds include:

PropertyValue/Description
1^1H NMR (400 MHz)δ 7.55–7.49 (m, 2H), 7.32–7.26 (m, 3H), 3.59 (s, 2H), 2.27 (s, 3H)
13^{13}C NMRδ 203.6 (C=O), 133.3–128.0 (aromatic), 36.9 (CH2_2), 28.1 (CH3_3)
HRMS (ESI)m/z calcd for C10_{10}H13_{13}OSe: 243.0288; found: 243.0289

These spectral signatures align with related α-phenylseleno carbonyl compounds, confirming the compound’s structural integrity.

Synthetic Methodologies

Oxidative C–Se Bond Formation

A prominent synthesis route involves the reaction of butan-2-one with diphenyl diselenide (PhSeSePh) in dimethyl sulfoxide (DMSO) under oxidative conditions. Potassium persulfate (K2_2S2_2O8_8) serves as a critical oxidant, facilitating the generation of phenylselanyl radicals that couple with the ketone substrate . The general procedure is as follows:

  • Reagents: Butan-2-one (1 equiv), PhSeSePh (0.5 equiv), K2_2S2_2O8_8 (0.5 equiv), DMSO (solvent).

  • Conditions: Heating at 80°C for 8–12 hours under inert atmosphere.

  • Workup: Extraction with ethyl acetate, purification via column chromatography (petroleum ether/ethyl acetate).

This method yields 3-(Phenylselanyl)butan-2-one with efficiencies exceeding 85%, as inferred from analogous syntheses .

Mechanistic Insights

The reaction proceeds through a radical pathway:

  • Initiation: K2_2S2_2O8_8 decomposes thermally to generate sulfate radicals (SO4_4^{- -}).

  • Radical Formation: SO4_4^{- -} abstracts a selenium atom from PhSeSePh, producing phenylselanyl radicals (PhSe^- ).

  • Coupling: The radical reacts with the enol form of butan-2-one, forming the C–Se bond at position 3.

Control experiments using radical scavengers like TEMPO suppress product formation, corroborating the radical mechanism .

Reactivity and Functionalization

Oxidation and Reduction

The selenium center in 3-(Phenylselanyl)butan-2-one undergoes facile oxidation to selenoxide derivatives upon treatment with hydrogen peroxide (H2_2O2_2). Conversely, reduction with sodium borohydride (NaBH4_4) cleaves the C–Se bond, yielding butan-2-one and diphenyl diselenide .

Participation in Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids replaces the phenylselanyl group with aryl moieties, enabling access to diversely functionalized ketones .

Applications in Organic Synthesis

Synthesis of α,β-Unsaturated Carbonyl Compounds

3-(Phenylselanyl)butan-2-one participates in elimination reactions to form α,β-unsaturated ketones. Treatment with DBU (1,8-diazabicycloundec-7-ene) induces dehydroselenation, producing pent-3-en-2-one derivatives .

Chiral Auxiliary Applications

The chiral center at position 3 allows the compound to act as a temporary stereochemical director in asymmetric synthesis. For instance, diastereoselective alkylation of its enolate enables the construction of quaternary carbon centers .

Comparative Analysis with Structural Analogs

The table below highlights key differences between 3-(Phenylselanyl)butan-2-one and related compounds:

CompoundMolecular FormulaKey Distinctions
3-(Methylthio)butan-2-oneC5_5H10_{10}OSSulfur analog; lower oxidation stability
4-(Phenylselanyl)butan-2-oneC10_{10}H12_{12}OSeSelenium position alters reactivity
2-(Phenylselanyl)pentan-3-oneC11_{11}H14_{14}OSeLonger chain affects solubility

The selenium atom’s presence in 3-(Phenylselanyl)butan-2-one confers distinct redox properties absent in sulfur analogs .

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